Cas no 53636-70-7 (6-methylpyridine-2,3-dicarboxylic acid)
6-methylpyridine-2,3-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-2,3-pyridinedicarboxylic acid
- 2,3-Pyridinedicarboxylicacid, 6-methyl-
- 6-methylpyridine-2,3-dicarboxylic acid
- 6-Methyl-pyridine-2,3-dicarboxylic acid
- 2,3-Dicarboxy-6-methylpyridine
- PHQBKLKZIXCRIX-UHFFFAOYSA-N
- 6-Methyl-2,3-pyridinedicarboxylic
- PubChem2242
- 6-Methyl-2,3-pyridinedicarboxylicacid
- 6-METHYLQUINOLIC ACID
- SBB065299
- STL556962
- OR6616
- BBL103152
- 6-Methyl-2,3-pyridinedicarboxylic acid;6-Methylpyridine-2,3-dicarboxylic acid
- SY003422
- FT-0621248
- MFCD00075289
- 2,3-Pyridinedicarboxylic acid, 6-methyl-
- 6-Methyl-2 pound not3-pyridinedicarboxylic acid
- SCHEMBL262422
- CHEMBL1650604
- DTXSID70337416
- Pyridine-2,3-dicarboxylic acid-2-methyl ester
- AKOS005255015
- 6-Methyl-2,3-pyridinedicarboxylic acid #
- CS-W004504
- 53636-70-7
- I7S
- DS-12688
- 6-Methylpyridine-2,3-dicarboxylic acid, 97%
- F14938
- AC-2957
- AMY27004
- J-200079
- DB-008910
-
- MDL: MFCD00075289
- Inchi: 1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
- InChI Key: PHQBKLKZIXCRIX-UHFFFAOYSA-N
- SMILES: OC(C1=CC=C(C)N=C1C(=O)O)=O
Computed Properties
- Exact Mass: 181.03800
- Monoisotopic Mass: 181.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.5
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0.6
Experimental Properties
- Color/Form: solid
- Density: 1.331
- Melting Point: 170 ºC (dec.)
- Boiling Point: 414.8°Cat760mmHg
- Flash Point: 204.7°C
- Refractive Index: 1.61
- PSA: 87.49000
- LogP: 0.78640
- Solubility: Not available
6-methylpyridine-2,3-dicarboxylic acid Security Information
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26-S37/39
- Risk Phrases:R36/37/38
6-methylpyridine-2,3-dicarboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-methylpyridine-2,3-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170862-100g |
6-methylpyridine-2,3-dicarboxylic acid |
53636-70-7 | 97% | 100g |
¥3407.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170862-1g |
6-methylpyridine-2,3-dicarboxylic acid |
53636-70-7 | 97% | 1g |
¥123.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170862-250mg |
6-methylpyridine-2,3-dicarboxylic acid |
53636-70-7 | 97% | 250mg |
¥54.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170862-25g |
6-methylpyridine-2,3-dicarboxylic acid |
53636-70-7 | 97% | 25g |
¥1306.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170862-5g |
6-methylpyridine-2,3-dicarboxylic acid |
53636-70-7 | 97% | 5g |
¥411.90 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 344184-5G |
6-methylpyridine-2,3-dicarboxylic acid |
53636-70-7 | 97% | 5G |
¥1306.81 | 2022-02-24 | |
| Fluorochem | 227929-250mg |
6-Methyl-2,3-pyridinedicarboxylic acid |
53636-70-7 | 95% | 250mg |
£10.00 | 2022-02-28 | |
| Fluorochem | 227929-1g |
6-Methyl-2,3-pyridinedicarboxylic acid |
53636-70-7 | 95% | 1g |
£16.00 | 2022-02-28 | |
| Fluorochem | 227929-5g |
6-Methyl-2,3-pyridinedicarboxylic acid |
53636-70-7 | 95% | 5g |
£48.00 | 2022-02-28 | |
| Fluorochem | 227929-10g |
6-Methyl-2,3-pyridinedicarboxylic acid |
53636-70-7 | 95% | 10g |
£79.00 | 2022-02-28 |
6-methylpyridine-2,3-dicarboxylic acid Suppliers
6-methylpyridine-2,3-dicarboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 6-methylpyridine-2,3-dicarboxylic acid
Introduction to 6-methylpyridine-2,3-dicarboxylic acid (CAS No. 53636-70-7) and Its Emerging Applications in Chemical Biology
6-methylpyridine-2,3-dicarboxylic acid, identified by the chemical abstracts service number 53636-70-7, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a pyridine core with two carboxylic acid substituents at the 2 and 3 positions and a methyl group at the 6 position, serves as a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. Its molecular structure not only imparts reactivity suitable for further functionalization but also enables interactions with biological targets, making it a promising candidate for drug discovery and industrial applications.
The structure-activity relationship (SAR) of 6-methylpyridine-2,3-dicarboxylic acid has been extensively studied, revealing its potential as an intermediate in the synthesis of bioactive molecules. The presence of two carboxylic acid groups allows for diverse derivatization strategies, including esterification, amidation, and coupling reactions, which can be tailored to enhance binding affinity or metabolic stability. Additionally, the pyridine ring itself is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drugs due to its ability to interact with biological macromolecules such as enzymes and receptors.
Recent advancements in computational chemistry and machine learning have further accelerated the exploration of 6-methylpyridine-2,3-dicarboxylic acid derivatives. These computational tools enable high-throughput virtual screening of large libraries of compounds, identifying promising candidates for experimental validation. For instance, studies have demonstrated that derivatives of this scaffold exhibit inhibitory activity against various therapeutic targets, including kinases and proteases involved in cancer and inflammatory diseases. The precision of these computational methods has not only streamlined drug discovery processes but also highlighted the synthetic utility of 6-methylpyridine-2,3-dicarboxylic acid as a building block.
In the realm of material science, 6-methylpyridine-2,3-dicarboxylic acid has been employed in the design of functional polymers and coordination complexes. Its ability to act as a chelating ligand for metal ions has led to the development of catalysts with enhanced efficiency in organic transformations. Moreover, the incorporation of this compound into polymer backbones has yielded materials with unique properties such as tunable solubility, biodegradability, and mechanical strength. These innovations underscore the broad applicability of 6-methylpyridine-2,3-dicarboxylic acid beyond traditional pharmaceutical applications.
The synthetic pathways for 6-methylpyridine-2,3-dicarboxylic acid have been optimized to ensure scalability and cost-effectiveness. Modern synthetic methodologies often leverage transition metal catalysis and green chemistry principles to minimize waste and improve yields. For example, palladium-catalyzed cross-coupling reactions have been utilized to construct the pyridine core efficiently. Additionally, biocatalytic approaches employing engineered enzymes have shown promise in producing this compound with high selectivity and minimal environmental impact. Such advancements align with global efforts to promote sustainable chemical manufacturing.
Research into the biological activity of 6-methylpyridine-2,3-dicarboxylic acid has revealed its potential in modulating cellular processes. Studies have indicated that certain derivatives exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in immune responses. Furthermore, preclinical trials have explored their efficacy in treating neurological disorders by targeting receptors implicated in neurodegeneration. These findings highlight the therapeutic promise of this compound class and justify further investment in their development.
The integration of high-resolution imaging techniques with biochemical assays has provided deeper insights into how 6-methylpyridine-2,3-dicarboxylic acid derivatives interact with biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have enabled detailed structural characterization of these compounds both in vitro and in vivo. Such analytical methods are crucial for understanding their mechanism of action and optimizing their pharmacological properties.
The future prospects for 6-methylpyridine-2,3-dicarboxylic acid are bright, driven by ongoing research efforts aimed at expanding its applications across multiple disciplines. Collaborative initiatives between academia and industry are fostering innovation by combining expertise in organic synthesis, medicinal chemistry, and materials science. As computational tools continue to evolve and synthetic methodologies become more sustainable, the potential for this compound to contribute to scientific advancements will only grow.
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